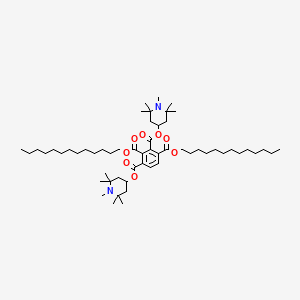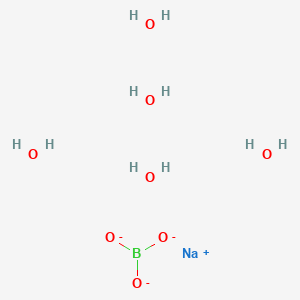
1,3-Benzodioxole-5-carboxaldehyde,6-hydroxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is an organic compound with the molecular formula C9H8O4 It is a derivative of benzodioxole, featuring a carboxaldehyde group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- can be synthesized through several methods. One common approach involves the reaction of hexamethylenetetramine with 1,3-benzodioxol-5-ol, 4-methyl- under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy-7-methyl-.
Reduction: Formation of 1,3-benzodioxole-5-methanol, 6-hydroxy-7-methyl-.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxaldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the hydroxyl and methyl groups.
1,3-Benzodioxole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxaldehyde group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but has a bromine atom at the 6-position.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-hydroxy-7-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-8(11)6(3-10)2-7-9(5)13-4-12-7/h2-3,11H,4H2,1H3 |
InChI Key |
BLOUTYQUGHUFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OCO2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
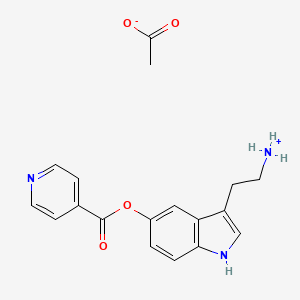

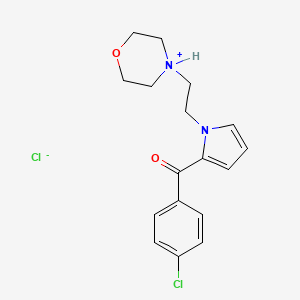
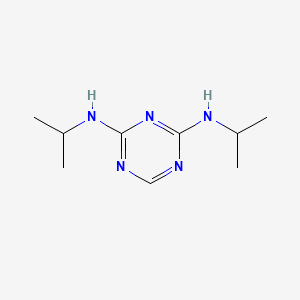

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

